4,6-Difluoro-1H-indole-3-carbaldehyde 4,6-Difluoro-1H-indole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1158418-22-4
VCID: VC4972825
InChI: InChI=1S/C9H5F2NO/c10-6-1-7(11)9-5(4-13)3-12-8(9)2-6/h1-4,12H
SMILES: C1=C(C=C(C2=C1NC=C2C=O)F)F
Molecular Formula: C9H5F2NO
Molecular Weight: 181.142

4,6-Difluoro-1H-indole-3-carbaldehyde

CAS No.: 1158418-22-4

Cat. No.: VC4972825

Molecular Formula: C9H5F2NO

Molecular Weight: 181.142

* For research use only. Not for human or veterinary use.

4,6-Difluoro-1H-indole-3-carbaldehyde - 1158418-22-4

Specification

CAS No. 1158418-22-4
Molecular Formula C9H5F2NO
Molecular Weight 181.142
IUPAC Name 4,6-difluoro-1H-indole-3-carbaldehyde
Standard InChI InChI=1S/C9H5F2NO/c10-6-1-7(11)9-5(4-13)3-12-8(9)2-6/h1-4,12H
Standard InChI Key HZSRELFPJCHEQO-UHFFFAOYSA-N
SMILES C1=C(C=C(C2=C1NC=C2C=O)F)F

Introduction

Chemical and Structural Properties

4,6-Difluoro-1H-indole-3-carbaldehyde has the molecular formula C₉H₅F₂NO and a molecular weight of 181.14 g/mol . The presence of fluorine atoms introduces electron-withdrawing effects, which influence the compound’s electronic distribution and reactivity. The aldehyde group at the 3-position enables diverse functionalization through nucleophilic additions or condensations.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₅F₂NO
Molecular Weight181.14 g/mol
CAS Number1158418-22-4
Purity≥95%

The compound’s structure has been confirmed via spectroscopic methods, including NMR and mass spectrometry. The fluorine atoms at positions 4 and 6 create steric and electronic effects that differentiate it from non-fluorinated or mono-fluorinated indoles .

Synthetic Routes

Direct Synthesis Strategies

The synthesis of 4,6-Difluoro-1H-indole-3-carbaldehyde typically begins with fluorination of indole precursors. One approach involves:

  • Fluorination of 4,6-Dihydroxyindole: Using diethylaminosulfur trifluoride (DAST) or related fluorinating agents to replace hydroxyl groups with fluorine .

  • Formylation: Introducing the aldehyde group via Vilsmeier-Haack reaction, where phosphorus oxychloride and dimethylformamide (DMF) facilitate formylation at the 3-position .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldSource
FluorinationDAST, DCM, 0°C to RT60-70%
FormylationPOCl₃, DMF, 80°C50-55%

Palladium-Catalyzed Functionalization

Recent advances in C–H activation have enabled direct functionalization of the indole core. For example, Pd(II)-catalyzed arylation of 4,6-Difluoro-1H-indole-3-carbaldehyde with aryl iodides yields biaryl indole derivatives under mild conditions . This method avoids protecting groups, enhancing synthetic efficiency.

Reactivity and Derivative Formation

The aldehyde group at position 3 is highly reactive, participating in:

  • Nucleophilic Additions: Amines or alcohols form Schiff bases or acetals, respectively.

  • Oxidation/Reduction: The aldehyde oxidizes to carboxylic acids (e.g., using KMnO₄) or reduces to alcohols (e.g., NaBH₄).

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling with boronic acids introduces aryl/alkyl groups .

Table 3: Common Reactions and Products

Reaction TypeReagents/ConditionsMajor ProductSource
OxidationKMnO₄, H₂SO₄, 60°C4,6-Difluoro-1H-indole-3-carboxylic acid
Reductive AminationBenzylamine, NaBH₃CNN-Benzyl-3-(aminomethyl)-4,6-difluoroindole
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF3-Aryl-4,6-difluoroindole

Applications in Drug Discovery

Antimicrobial Agents

Fluorinated indoles exhibit enhanced antimicrobial activity due to improved membrane permeability. Derivatives of 4,6-Difluoro-1H-indole-3-carbaldehyde have shown activity against Staphylococcus aureus (MIC: 2–4 µg/mL), outperforming non-fluorinated analogues.

Kinase Inhibitors

The compound serves as a scaffold for FLT3 kinase inhibitors, critical in acute myeloid leukemia (AML) therapy. A 2022 study reported derivatives with IC₅₀ values <0.1 µM against FLT3-ITD mutant cell lines .

Table 4: Biological Activity of Selected Derivatives

DerivativeTargetIC₅₀/MICSource
3-(4-Methoxyphenyl)FLT3 Kinase0.089 µM
3-HydrazinylmethylS. aureus2.1 µg/mL

Industrial and Material Science Applications

4,6-Difluoro-1H-indole-3-carbaldehyde is utilized in:

  • Organic Electronics: As a precursor for conductive polymers due to its electron-deficient aromatic system.

  • Fluorescent Probes: Functionalized derivatives exhibit tunable emission properties for bioimaging .

Challenges and Future Directions

Despite its utility, challenges include:

  • Synthetic Complexity: Low yields in fluorination steps (50–70%) necessitate optimization .

  • Stability Issues: The aldehyde group is prone to oxidation, requiring inert storage conditions .

Future research should explore:

  • Enantioselective Syntheses: For chiral indole derivatives.

  • Covalent Inhibitors: Leveraging the aldehyde for targeted covalent bond formation in drug design .

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